2-(naphthalen-1-yl)-N-(5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl)acetamide
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Overview
Description
2-(naphthalen-1-yl)-N-(5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl)acetamide is an organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a naphthalene ring, a nitrophenyl group, and a thiadiazole ring, which are linked through an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(naphthalen-1-yl)-N-(5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl)acetamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate hydrazine derivatives with carbon disulfide or thiocyanates under acidic or basic conditions.
Nitration of Phenyl Ring: The nitrophenyl group is introduced by nitration of the phenyl ring using a mixture of concentrated nitric acid and sulfuric acid.
Coupling Reaction: The naphthalene derivative is coupled with the thiadiazole derivative through an acetamide linkage. This step often involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, and purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(naphthalen-1-yl)-N-(5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.
Substitution: The acetamide moiety can participate in nucleophilic substitution reactions, where the acetamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 2-(naphthalen-1-yl)-N-(5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. Its anticancer properties could be related to the induction of apoptosis or inhibition of cell proliferation through interaction with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(naphthalen-1-yl)-N-(5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl)acetamide
- 2-(naphthalen-1-yl)-N-(5-(3-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide
- 2-(naphthalen-1-yl)-N-(5-(3-bromophenyl)-1,3,4-thiadiazol-2-yl)acetamide
Uniqueness
2-(naphthalen-1-yl)-N-(5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl)acetamide is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of the nitrophenyl group, in particular, contributes to its potential as an antimicrobial and anticancer agent, differentiating it from other thiadiazole derivatives.
Properties
IUPAC Name |
2-naphthalen-1-yl-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O3S/c25-18(12-14-7-3-6-13-5-1-2-10-17(13)14)21-20-23-22-19(28-20)15-8-4-9-16(11-15)24(26)27/h1-11H,12H2,(H,21,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYXYOXLGBHLKMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=NN=C(S3)C4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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